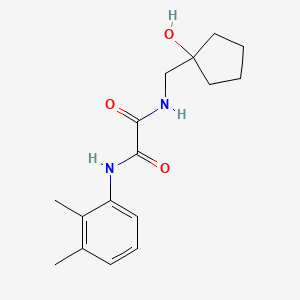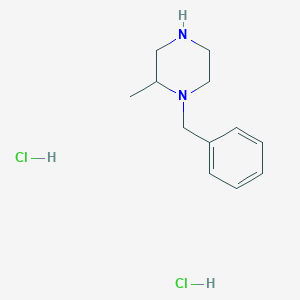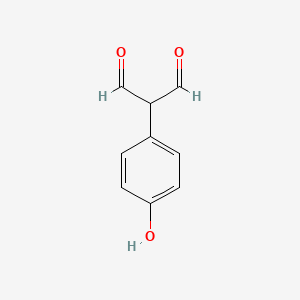![molecular formula C20H22N4 B2975944 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-83-2](/img/structure/B2975944.png)
1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrido[1,2-a]benzimidazole derivatives, have been synthesized through a rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes . This procedure leads to moderate to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a benzimidazole and a pyridine ring. The presence of a cyclopentylamino group and a propan-2-yl group would add further complexity to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures and various functional groups would likely result in a complex set of properties .Applications De Recherche Scientifique
Chemistry and Properties
The compound 1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile, due to its structural complexity, can be associated with a wide range of chemical and biological properties. Research into similar compounds, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has revealed a fascinating variability in chemistry and properties, including their preparation, protonated/deprotonated forms, complex compounds, spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). These insights suggest potential research pathways for exploring the applications of this compound in scientific research.
Biological Activities
Research on phenothiazine derivatives, which share structural motifs with benzimidazole compounds, has demonstrated a range of promising biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and analgesic properties, among others (Pluta, Morak-Młodawska, & Jeleń, 2011). This broad spectrum of activities underlines the potential of exploring this compound and related compounds for diverse scientific and medicinal applications.
Optoelectronic Materials
The structural features of benzimidazole derivatives make them suitable for applications in optoelectronic materials. Extensive research on quinazoline derivatives, which are structurally similar to benzimidazole compounds, highlights their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This includes luminescent small molecules and chelate compounds featuring quinazoline or pyrimidine rings, demonstrating significant value for the creation of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antitumor Activity
Pyrrolobenzimidazoles, including azomitosene ring systems, have been identified for their cytotoxicity and antitumor activity. The design, chemistry, and comparison with related antitumor agent systems suggest that pyrrolobenzimidazole derivatives represent a new and useful class of antitumor agents with advantages over other agents. They act through mechanisms such as DNA alkylation and cleavage upon reduction, and DNA intercalation, inhibiting topoisomerase II-mediated DNA relaxation (Skibo, 1998).
Pharmacological Significance
Benzimidazole derivatives are critically important in medicinal chemistry due to their structural similarity to naturally occurring biomolecules. These compounds have shown significant bioactivity against various ailments with excellent bioavailability, safety, and stability profiles. Recent literature (2012–2021) has summarized the bioactivity of benzimidazole derivatives, highlighting their broad-spectrum pharmacological properties ranging from antibacterial effects to addressing the world’s most virulent diseases (Brishty et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
1-(cyclopentylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-13(2)15-11-19(22-14-7-3-4-8-14)24-18-10-6-5-9-17(18)23-20(24)16(15)12-21/h5-6,9-11,13-14,22H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQILFRWOPLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2975868.png)
![N-(3-chlorophenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2975869.png)
![2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2975872.png)
![11-(3,4-Dimethylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2975875.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)


![3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975880.png)
![Ethyl 2-(2-chloroacetamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2975881.png)
![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)

![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)
